N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide
Description
N-[(3,4-Dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative characterized by a 3,4-dimethoxyphenylmethyl group at the indole nitrogen and a 4-methylbenzamido substituent at the 3-position of the indole core. Indole-2-carboxamides are prominent in medicinal chemistry due to their versatility in interacting with biological targets, such as GPCRs and enzymes, via hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-8-11-18(12-9-16)25(30)29-23-19-6-4-5-7-20(19)28-24(23)26(31)27-15-17-10-13-21(32-2)22(14-17)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPDRGUHUWUDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Indole-2-Carboxamide Family
1-Benzyl-5-(4-methylbenzamido)-N-[(2-methyloxolan-2-yl)methyl]-1H-indole-2-carboxamide ()
- Key Differences :
- Substituent Position: The 4-methylbenzamido group is at the 5-position of the indole (vs. 3-position in the target compound).
- Benzyl Group: The 2-methyloxolane (tetrahydrofuran) substituent introduces polarity compared to the 3,4-dimethoxyphenyl group.
- Implications :
3-(Azidomethyl)-N-(4-Benzoylphenethyl)-5-Chloro-1H-Indole-2-Carboxamide ()
- Key Differences :
- Functional Groups: Azidomethyl (photoactivatable) and 5-chloro substituents replace the 3-(4-methylbenzamido) group.
- Substituent on Carboxamide: A 4-benzoylphenethyl group replaces the 3,4-dimethoxyphenylmethyl.
- Implications :
7-Fluoro-N-[(5-Methylfuran-2-yl)methyl]-N-(Propan-2-yl)-1H-Indole-2-Carboxamide ()
- Key Differences :
- Substituents: Fluoro at the 7-position and a furan-isopropyl group replace the 3,4-dimethoxyphenylmethyl.
- Implications: Fluorine improves bioavailability via enhanced membrane permeability.
Benzimidazole Carboxamide Analogues
2-(3,4-Dimethoxyphenyl)-N-(4-Methoxyphenyl)-1-Propyl-1H-Benzo[d]imidazole-5-Carboxamide ()
- Key Differences :
- Core Structure: Benzimidazole replaces indole.
- Substituents: A propyl group at N1 and 4-methoxyphenyl carboxamide.
- The propyl group increases lipophilicity, which may improve blood-brain barrier penetration .
Simplified Indole Derivatives
2-(4-Fluorophenyl)-3-Methyl-1H-Indole ()
- Key Differences :
- Substituents: Lacks the carboxamide and 3,4-dimethoxyphenylmethyl groups.
- Implications :
- The fluorophenyl group enhances metabolic stability but reduces hydrogen-bonding capacity.
- Simpler structure may limit target specificity .
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methylbenzamido)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an indole backbone substituted with a dimethoxyphenyl group and a benzamide moiety, which are known to influence its biological properties. The general molecular formula is .
Antiproliferative Activity
Recent studies have demonstrated that derivatives of indole-2-carboxamides exhibit notable antiproliferative activity against various cancer cell lines. For instance, compounds related to this compound have shown effectiveness against breast cancer cell lines (MCF-7) with GI50 values ranging from 0.95 µM to 1.50 µM .
Table 1: Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 5i | MCF-7 | 0.95 | CDK2 Inhibition, Apoptosis Induction |
| 5j | MCF-7 | 1.20 | CDK2 Inhibition, Apoptosis Induction |
| 5k | MCF-7 | 1.50 | CDK2 Inhibition, Apoptosis Induction |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound has been reported to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation.
- Induction of Apoptosis : The compound activates apoptotic pathways by modulating key proteins such as Caspases 3, 8, and 9, Cytochrome C, Bax, Bcl2, and p53 . This leads to programmed cell death in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components:
- Dimethoxyphenyl Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Benzamide Moiety : Contributes to the inhibition of specific kinases and enhances the overall stability of the compound.
Studies have shown that modifications on the indole ring can significantly alter the potency and selectivity of these compounds against various targets .
Case Studies
Several case studies highlight the effectiveness of indole derivatives in cancer therapy:
- Breast Cancer Study : A study evaluating a series of indole derivatives found that those with specific substitutions exhibited enhanced antiproliferative activity against MCF-7 cells. The most potent compounds induced significant apoptosis and inhibited key regulatory proteins involved in cell cycle progression .
- Tuberculosis Research : Indole-2-carboxamides have also been identified as promising candidates against Mycobacterium tuberculosis (Mtb). One particular derivative showed low micromolar potency against Mtb and was noted for its favorable pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
